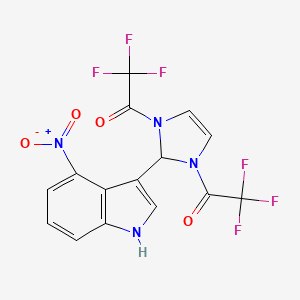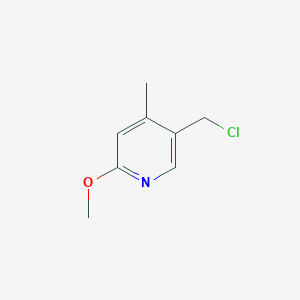
5-(Chloromethyl)-2-methoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-methoxy-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various biochemical pathways and cellular structures .
Mode of Action
It’s worth noting that similar compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura (sm) coupling reactions, which involve the formation of carbon-carbon bonds .
Result of Action
Similar compounds are known to cause various physiological effects, including toxicity to aquatic life, serious eye damage, skin irritation, allergic skin reactions, and respiratory irritation .
Action Environment
The action, efficacy, and stability of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine can be influenced by various environmental factors. For instance, the compound is known to be harmful to aquatic life, indicating that its presence in water bodies could have detrimental effects .
Biochemical Analysis
Biochemical Properties
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions at the benzylic position . This compound can interact with enzymes that facilitate such reactions, leading to the formation of different products. The nature of these interactions often involves the formation of covalent bonds between the compound and the enzyme’s active site, resulting in enzyme inhibition or activation.
Cellular Effects
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
The molecular mechanism of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, the compound’s interaction with nucleophilic sites on enzymes can lead to the formation of covalent bonds, altering the enzyme’s activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its interaction with specific enzymes can result in the formation of metabolites that influence cellular processes .
Transport and Distribution
The transport and distribution of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall efficacy .
Subcellular Localization
The subcellular localization of 5-ChloroMethyl-2-Methoxy-4-Methyl-pyridine plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methoxy-4-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-4-methylpyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon, platinum).
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
5-(Chloromethyl)-2-methoxy-4-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-methoxybenzaldehyde: Similar structure with a benzaldehyde group instead of a pyridine ring.
5-(Chloromethyl)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of a methoxy group.
5-(Chloromethyl)furfural: Similar structure with a furan ring instead of a pyridine ring.
Uniqueness
5-(Chloromethyl)-2-methoxy-4-methylpyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. The combination of the chloromethyl, methoxy, and methyl groups provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-(chloromethyl)-2-methoxy-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-8(11-2)10-5-7(6)4-9/h3,5H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOSCJVJSJJGLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355215-51-8 |
Source


|
| Record name | 5-(chloromethyl)-2-methoxy-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

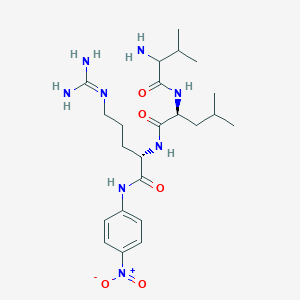
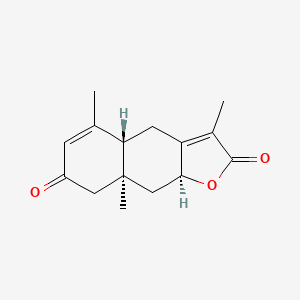
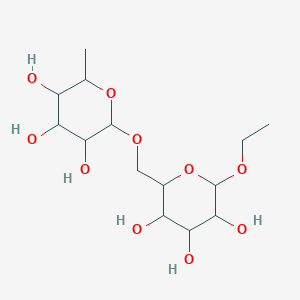

![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)
